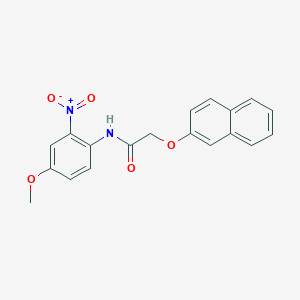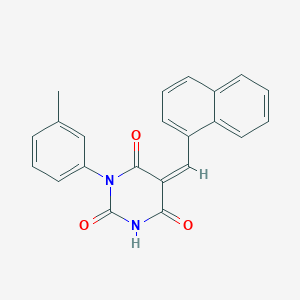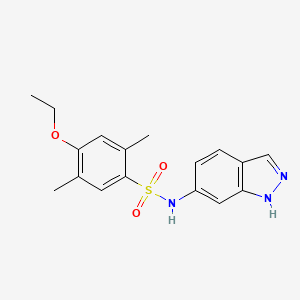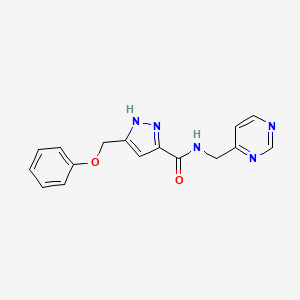![molecular formula C23H22Br2N2O3 B5057736 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5057736.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbazole-based compounds are known for their hole transporting characteristics . They are often used in the development of new electroluminescent materials .
Synthesis Analysis
Carbazole-based materials are often synthesized using monomeric precursors . For example, 3,6-Di-tert-butylcarbazole is used as a monomeric precursor in the syntheses of new carbazole based materials which consist of ethynylphenyl .
Molecular Structure Analysis
The molecular structure of carbazole-based compounds often results in unique properties. For instance, the 3,6-Di-tert-butyl component of the carbazole results in an increase in the glass transition temperature (Tg) of the compound .
Chemical Reactions Analysis
Carbazole-based compounds are known for their photoluminescence efficiency . The conversion and decay rates of these compounds are crucial for designing and developing new-type thermally activated delayed fluorescence (TADF) emitters .
Physical And Chemical Properties Analysis
Carbazole-based compounds often have unique physical and chemical properties. For example, they have a high fluorescence efficiency due to the dominant charge transfer characteristics in the S1 and T1 states .
作用機序
The mechanism of action of these compounds often involves the lowest singlet excited S1 state and triplet excited T1 state . The rate of reverse intersystem crossing from T1 to S1 is calculated to be slightly larger than the radiative and non-radiative decay rates of the S1 state at 300 K temperature, thus resulting in an occurrence of delayed fluorescence .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2,5-dimethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O3/c1-29-17-5-8-23(30-2)20(11-17)26-12-16(28)13-27-21-6-3-14(24)9-18(21)19-10-15(25)4-7-22(19)27/h3-11,16,26,28H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCLFSGTZUNLIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethoxyphenyl)amino]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,2-dimethyl-1H-indol-3-yl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5057655.png)


![4-amino-1-[2-(2-nitrophenyl)-2-oxoethyl]-1H-1,2,4-triazol-4-ium bromide](/img/structure/B5057674.png)
![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5057680.png)
![ethyl 4-cyano-5-[({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5057688.png)
![3-amino-N-(2-methyl-1H-benzimidazol-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5057697.png)
![N-[2-methyl-5-(6-oxo-1,6-dihydro-3-pyridazinyl)phenyl]acetamide](/img/structure/B5057699.png)

![4-{benzoyl[(3-nitrophenyl)sulfonyl]amino}phenyl benzoate](/img/structure/B5057716.png)


![N-(2,5-dimethylphenyl)-N'-(2-phenylethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5057751.png)
